3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid
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Overview
Description
3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid is an organic compound with a molecular formula of C13H13NO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid typically involves the condensation of 4-methylquinoline-2-one with a suitable propionic acid derivative. One common method includes the following steps:
Condensation Reaction: 4-methylquinoline-2-one is reacted with a propionic acid derivative in the presence of a catalyst such as p-toluenesulfonic acid.
Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in different quinoline derivatives.
Substitution: The compound can undergo substitution reactions where the propionic acid group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry.
Scientific Research Applications
3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid
- 4-Methyl-2-oxo-2H-quinolin-1-yl)-butyric acid
- 4-Methyl-2-oxo-2H-quinolin-1-yl)-valeric acid
Uniqueness
3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid is unique due to its specific propionic acid group, which imparts distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(4-methyl-2-oxoquinolin-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9-8-12(15)14(7-6-13(16)17)11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTAVQKWQVMARO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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